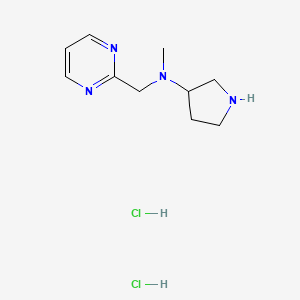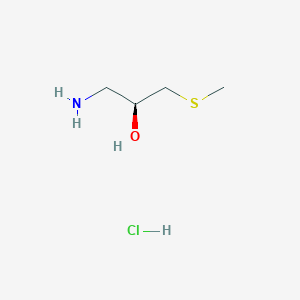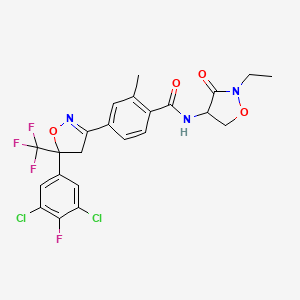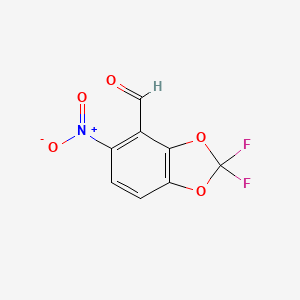![molecular formula C14H20N2O2S B6618512 7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione CAS No. 1690364-50-1](/img/structure/B6618512.png)
7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione is a complex organic compound with the molecular formula C14H20N2O2S. This compound is characterized by its bicyclic structure, which includes a benzyl group attached to a thia-diazabicyclo-decane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a benzyl-substituted thioamide with a suitable dihalide in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding amines or alcohols.
Applications De Recherche Scientifique
7-Benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and pathways.
Industry: It can be utilized in the production of advanced materials and catalysts.
Mécanisme D'action
7-Benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione is unique due to its specific structural features and reactivity. Similar compounds include other bicyclic thioamides and benzyl-substituted derivatives. These compounds may share some similarities in terms of reactivity and applications but differ in their molecular structures and specific properties.
Comparaison Avec Des Composés Similaires
7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dioxide
Other benzyl-substituted thioamides
Propriétés
IUPAC Name |
7-benzyl-3λ6-thia-7,9-diazabicyclo[3.3.2]decane 3,3-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-19(18)10-13-6-15-14(11-19)9-16(8-13)7-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPRDPNYLAQEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(N1)CS(=O)(=O)C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)
![2-(4-aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide trihydrochloride](/img/structure/B6618468.png)

![2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B6618474.png)
![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride](/img/structure/B6618480.png)
![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)




